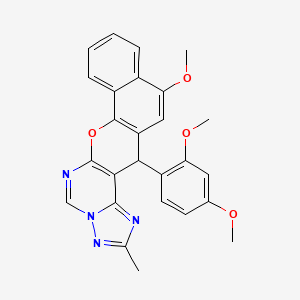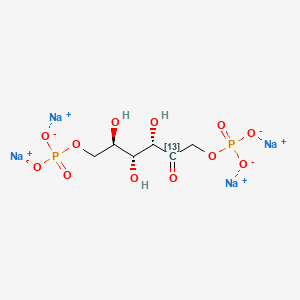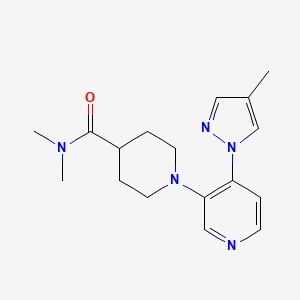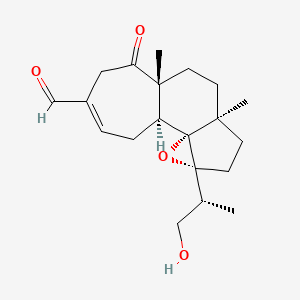
Sarbronine M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sarbronine M involves several steps, starting from the extraction of the compound from the fungus Sarcodon scabrosus. The specific synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as extraction, purification, and crystallization are employed .
Industrial Production Methods: Industrial production of this compound is still under research and development. The compound is primarily produced for research purposes and is not yet available for large-scale industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Sarbronine M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
Sarbronine M has several scientific research applications, including:
Chemistry: Used as a model compound for studying inhibition mechanisms and synthetic pathways.
Biology: Investigated for its effects on nerve growth factor-induced neurite outgrowth, making it valuable in neurobiology research.
Medicine: Potential therapeutic applications in neurodegenerative diseases due to its inhibitory effects on neurite outgrowth.
Industry: Limited industrial applications currently, but potential future uses in pharmaceuticals and biotechnology
Wirkmechanismus
Sarbronine M exerts its effects by inhibiting the nerve growth factor-induced neurite outgrowth from PC12 cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the signaling pathways activated by nerve growth factor, thereby preventing neurite extension .
Vergleich Mit ähnlichen Verbindungen
- Sarbronine A
- Sarbronine B
- Sarbronine C
Comparison: Sarbronine M is unique among its analogs due to its specific inhibitory effects on nerve growth factor-induced neurite outgrowth. While other Sarbronine compounds may have similar structures, this compound’s distinct bioactivity sets it apart .
Eigenschaften
Molekularformel |
C20H28O4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(1S,2R,4R,7S,10R)-4-[(2R)-1-hydroxypropan-2-yl]-7,10-dimethyl-11-oxo-3-oxatetracyclo[8.5.0.02,4.02,7]pentadec-13-ene-13-carbaldehyde |
InChI |
InChI=1S/C20H28O4/c1-13(11-21)19-9-7-17(2)6-8-18(3)15(20(17,19)24-19)5-4-14(12-22)10-16(18)23/h4,12-13,15,21H,5-11H2,1-3H3/t13-,15+,17+,18-,19-,20-/m1/s1 |
InChI-Schlüssel |
BEDOXLKSBWDRGE-QQQBWXDASA-N |
Isomerische SMILES |
C[C@H](CO)[C@]12CC[C@]3([C@]1(O2)[C@H]4CC=C(CC(=O)[C@@]4(CC3)C)C=O)C |
Kanonische SMILES |
CC(CO)C12CCC3(C1(O2)C4CC=C(CC(=O)C4(CC3)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



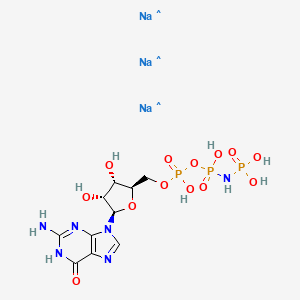
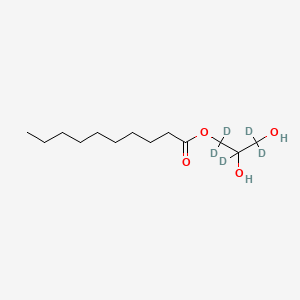
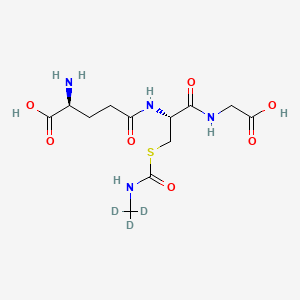
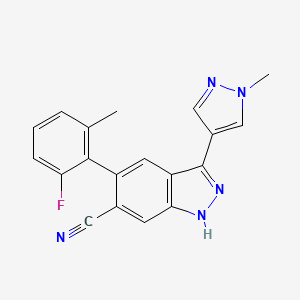
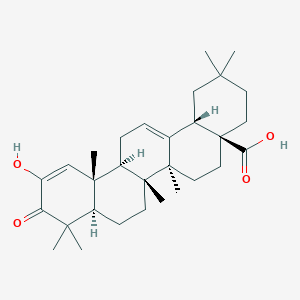

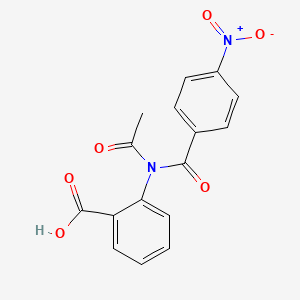
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
